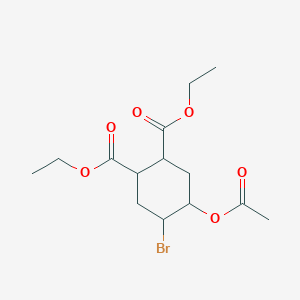![molecular formula C11H18O2Si B14502143 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione CAS No. 63366-95-0](/img/structure/B14502143.png)
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione is an organosilicon compound that features a trimethylsilyl group attached to a propynyl chain, which is further connected to a pentane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione typically involves the following steps:
Preparation of 3-(Trimethylsilyl)prop-2-yn-1-ol: This intermediate can be synthesized by reacting propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine.
Alkylation Reaction: The 3-(Trimethylsilyl)prop-2-yn-1-ol is then subjected to an alkylation reaction with pentane-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and hydrophobicity.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The alkyne and dione moieties can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: Shares the trimethylsilyl and propynyl groups but lacks the pentane-2,4-dione moiety.
3-(Prop-2-yn-1-yl)pentane-2,4-dione: Similar structure but without the trimethylsilyl group.
Uniqueness
3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione is unique due to the combination of the trimethylsilyl group, propynyl chain, and pentane-2,4-dione moiety
Propiedades
Número CAS |
63366-95-0 |
|---|---|
Fórmula molecular |
C11H18O2Si |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
3-(3-trimethylsilylprop-2-ynyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H18O2Si/c1-9(12)11(10(2)13)7-6-8-14(3,4)5/h11H,7H2,1-5H3 |
Clave InChI |
RBXWPXFLZFPEGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC#C[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
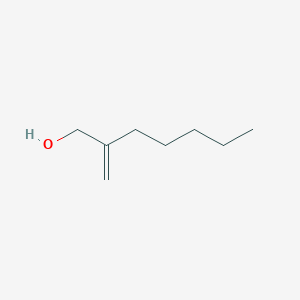
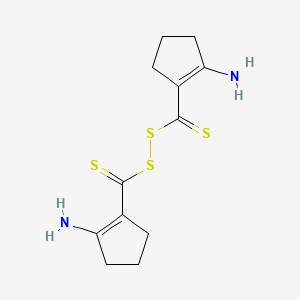
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
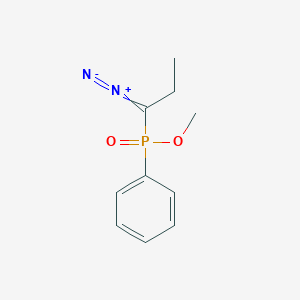
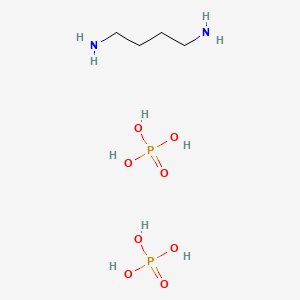

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


